Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
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Overview
Description
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its cell-permeable properties and its ability to activate cGMP-dependent protein kinases. It is widely used in scientific research to study cGMP interactions and effects on various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves the esterification of guanosine with butyric anhydride, followed by cyclization to form the cyclic phosphate ester. The reaction typically requires anhydrous conditions and a suitable solvent such as dimethylformamide (DMF). The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated analogs.
Scientific Research Applications
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study cGMP signaling pathways and interactions with other molecules.
Biology: Employed in cell biology to investigate the role of cGMP in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases, where cGMP signaling plays a crucial role.
Mechanism of Action
The compound exerts its effects by mimicking the natural cGMP molecule and activating cGMP-dependent protein kinases. These kinases then phosphorylate target proteins, leading to various downstream effects such as changes in ion channel activity, gene expression, and cellular metabolism. The molecular targets and pathways involved include the cGMP-PKG pathway, which is crucial for regulating intracellular calcium levels and other signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Dibutyryl-cAMP: Another cell-permeable analog, but it activates cAMP-dependent protein kinases instead of cGMP-dependent ones.
8-Bromo-cGMP: A brominated analog of cGMP, used in similar research applications but with different stability and solubility properties.
Uniqueness
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is unique due to its enhanced stability, cell permeability, and ability to specifically activate cGMP-dependent pathways. These properties make it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
51116-00-8 |
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Molecular Formula |
C18H23N5NaO9P |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |
InChI Key |
MGBPJXVWDGGLKI-UHFFFAOYSA-M |
SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Synonyms |
Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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